Perfluorohexyl iodide
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F13I/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULLJMKUVKYZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047566 | |
| Record name | Perfluoro-1-iodohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
355-43-1 | |
| Record name | Perfluorohexyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro-1-iodohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoro-1-iodohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUORO-1-IODOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2A17JUG4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Methodologies for Perfluorohexyl Iodide and Derivatives
Established Synthetic Pathways for Perfluorohexyl Iodide
Traditional methods for synthesizing this compound and its derivatives rely on well-documented chemical reactions, often involving telomerization or direct functional group transformation.
Reaction from Perfluorohexanol with Iodine and Catalyst
A known pathway for synthesizing derivatives like perfluorohexylethyl iodide involves the reaction of perfluorohexanol with iodine. nbinno.com This process is conducted in the presence of a catalyst, such as copper or silver, typically under reflux conditions to achieve good yields of the desired product. nbinno.com
Reaction of this compound with Ethyl Alcohol in the Presence of a Catalyst (for Perfluorohexylethyl Iodide)
Perfluorohexylethyl iodide can be synthesized through the reaction of this compound with ethyl alcohol. nbinno.com This reaction also necessitates the presence of a catalyst to proceed effectively. nbinno.com This method is a key step in the production of various fluorocarbon surfactants and other specialty chemicals. google.com For instance, in the synthesis of perfluorohexyl ethyl sulfonate, perfluorohexylethyl iodide is reacted with sodium hydrosulfide (B80085) in ethanol (B145695) with a copper sulfate (B86663) catalyst. google.com
Transformation from Perfluorohexane (B1679568)
This compound can be produced directly from perfluorohexane (C6F14). researchgate.net This transformation is achieved by reacting perfluorohexane with hydrogen iodide. The reaction is conducted by heating the mixture to a temperature of 378.15 K (105°C). researchgate.net This method is considered as part of a process to introduce functional groups into chemically stable perfluoro compounds to facilitate their decomposition. researchgate.net The anticipated yield for this synthetic route is approximately 80%. researchgate.net
Synthesis using Iodine Pentafluoride
A significant industrial method for producing perfluoroalkyl iodides, including this compound, is through a telomerization process. chemicalbook.comsolvay.com This process involves the reaction of iodine pentafluoride (IF5) with an unsaturated molecule, or "taxogen," such as tetrafluoroethylene (B6358150) (TFE). chemicalbook.com The reaction of iodine pentafluoride with TFE and iodine is a primary route for creating linear, even-numbered perfluoroalkyl iodides. solvay.com To enhance the reaction, a catalyst system comprising iodine pentafluoride and an antimony halide (like antimony pentafluoride) can be used, which allows the reaction with TFE to proceed at lower temperatures, such as 60°C. google.com This process results in a mixture of higher-molecular-weight perfluorocarbon iodides. google.com
| Reactants | Catalyst | Product | Reference |
| Perfluoroethyl iodide, Tetrafluoroethylene | Iodine pentafluoride, Antimony pentafluoride | Mixture including n-perfluorobutyl iodide, n-perfluorohexyl iodide | google.com |
| n-Perfluorobutyl iodide, Tetrafluoroethylene | Iodine pentafluoride, Antimony pentafluoride | Mixture including n-perfluorohexyl iodide, n-perfluorooctyl iodide | google.com |
| n-Perfluorohexyl iodide, Tetrafluoroethylene | Iodine pentafluoride, Antimony pentafluoride | Mixture including n-perfluorooctyl iodide, n-perfluorodecyl iodide | google.com |
Advanced Synthetic Methodologies
To address the often lengthy and multi-step nature of traditional synthesis, advanced methodologies like microwave-assisted synthesis have been developed.
Microwave-Assisted Synthesis of Perfluorinated Ionic Liquids (e.g., 1-(perfluorohexyl)-3-methylimidazolium iodide)
Microwave-assisted synthesis has emerged as a highly effective technique for preparing fluorinated compounds, significantly reducing reaction times and simplifying procedures. researchgate.netcambridge.org This method has been successfully applied to the synthesis of the perfluorinated ionic liquid, 1-(perfluorohexyl)-3-methylimidazolium iodide. cambridge.orgresearchgate.net Compared to conventional heating methods, which can take days, microwave irradiation shortens the synthesis time dramatically. cambridge.org The resulting perfluoroalkyl functionalized ionic liquid is characterized using various analytical techniques, including ¹H and ¹⁹F NMR spectroscopy, FTIR spectroscopy, and Differential Scanning Calorimetry (DSC). researchgate.netgrafiati.com Research has demonstrated this microwave-based procedure to be a more straightforward and shortened pathway for producing these specialized ionic liquids. researchgate.netgrafiati.com
| Synthesis Method | Key Advantage | Product | Reference |
| Microwave-Assisted | Shortened reaction time, simpler procedure | 1-(perfluorohexyl)-3-methylimidazolium iodide | researchgate.netcambridge.orgresearchgate.net |
Radical Reactions in Synthesis
This compound (C6F13I) is a key reagent in various radical reactions, enabling the introduction of the perfluorohexyl group into a range of organic molecules. These reactions are typically initiated by thermal or photochemical means, or through the use of radical initiators like azobisisobutyronitrile (AIBN), to generate the perfluorohexyl radical (•C6F13). This highly electrophilic radical readily participates in addition, substitution, and polymerization reactions.
Addition to Alkenes and Alkynes
The radical addition of this compound across the double or triple bonds of alkenes and alkynes, respectively, is a well-established method for synthesizing fluorinated compounds. conicet.gov.arconicet.gov.arnih.gov This process, often referred to as Atom Transfer Radical Addition (ATRA), involves the addition of the perfluorohexyl radical to the unsaturated bond, followed by the transfer of an iodine atom from another molecule of this compound to the resulting radical intermediate. conicet.gov.arnih.gov
For instance, the azo-initiated addition of this compound to 3-butenoic acid results in a quantitative yield of the corresponding adduct. researchgate.net Similarly, the addition to allyl chloride has been studied, although it can lead to the formation of 3-(perfluorohexyl)prop-1-ene as a side product alongside the expected iodine-containing adduct. researchgate.net The reaction conditions, such as temperature and initiator concentration, can be optimized to maximize the yield of the desired adduct. researchgate.netorkg.org
Recent advancements have utilized visible-light photocatalysis for the perfluorohexylation of olefins and alkynes. conicet.gov.arconicet.gov.arnih.gov Using Rose Bengal as an organophotocatalyst and this compound as the radical source, ATRA products are obtained in water, a green solvent. conicet.gov.arconicet.gov.arnih.gov In the case of alkynes, these reactions proceed with high stereoselectivity, exclusively yielding E-isomers. conicet.gov.arconicet.gov.arnih.gov The reaction is believed to proceed via a Single Electron Transfer (SET) from the excited photocatalyst to the this compound, generating the perfluorohexyl radical. rsc.org
Table 1: Examples of Radical Addition of this compound to Unsaturated Compounds
| Substrate | Reaction Conditions | Product | Yield | Reference |
| 3-Butenoic acid | AIBN initiator | RFCH2CHICH2COOH | Quantitative | researchgate.net |
| Allyl chloride | AIBN initiator | 1-chloro-3-iodo-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononane | - | researchgate.net |
| Various Alkenes | Rose Bengal, green LED, H2O | ATRA products | - | conicet.gov.arconicet.gov.arnih.gov |
| Various Alkynes | Rose Bengal, green LED, H2O | ATRA products (E-isomers) | - | conicet.gov.arconicet.gov.arnih.gov |
This table is interactive. Click on the headers to sort.
Grafting onto Polymers
This compound is utilized in radical grafting reactions to modify the surface properties of polymers, imparting characteristics such as hydrophobicity and chemical resistance. scientificlabs.iesigmaaldrich.com This "grafting from" approach involves initiating polymerization from active sites on a polymer backbone.
One method involves the radical reaction of this compound with a copolymer, such as an isocitronellene/propene copolymer, to yield a poly(α-olefin) with fluorinated side chains. scientificlabs.iesigmaaldrich.com Another strategy is iodo-ene polymerization, where this compound reacts with dienes. This method can produce high-molecular-weight semifluorinated polymers. nih.govacs.org The resulting polymers contain iodine atoms that can be later removed or used for further modifications. nih.gov
This compound also acts as a chain-transfer agent (CTA) in the polymerization of monomers like vinyl phosphonic acid. researchgate.net This process, which follows conventional radical telomerization, produces oligomers with a perfluorohexyl end group. The transfer constant for this compound to vinyl phosphonic acid has been determined to be 3.4 at 70 °C and 4.3 at 80 °C. researchgate.net
Reactions with Vinyl Acetate (B1210297)
The radical addition of this compound to vinyl acetate has been extensively studied to understand the influence of various reaction parameters on the formation of the 1:1 adduct, 2-(perfluorohexyl)-1-iodoethyl acetate. researchgate.netorkg.orgacs.org The reaction is typically initiated with AIBN. researchgate.netscientificlabs.iesigmaaldrich.com
Key findings from these studies include:
Optimization: The yield of the adduct can be optimized by carefully controlling parameters such as the molar ratio of reactants, initiator concentration, reaction time, and temperature. researchgate.netorkg.org
Telomerization: In the presence of excess vinyl acetate, the initial adduct can undergo further addition to form telomers. researchgate.net
Side Reactions: Under certain conditions, particularly with an excess of this compound at 80°C, the primary adduct can undergo cleavage initiated by the perfluorohexyl radical. researchgate.net
Table 2: Investigated Parameters in the Radical Addition of this compound to Vinyl Acetate
| Parameter | Effect Studied | Reference |
| Molar Ratio of Reagents | Conversion and Adduct Yield | researchgate.netorkg.org |
| Initiator Concentration | Conversion and Adduct Yield | researchgate.net |
| Reaction Time | Conversion and Adduct Yield | researchgate.net |
| Temperature | Adduct Yield | researchgate.net |
| Oxygen Removal | Adduct Yield | researchgate.net |
This table is interactive. Click on the headers to sort.
Photoexcitation and Electron Transfer Mechanisms
The carbon-iodine bond in this compound is susceptible to cleavage upon photoexcitation, leading to the formation of a perfluorohexyl radical. This property is harnessed in various photochemical reactions. The process is often facilitated by a photosensitizer or occurs through the formation of an electron donor-acceptor (EDA) complex. nih.govacs.org
In one mechanism, a substrate, such as a deprotonated 4-hydroxycoumarin, is excited by light and acts as a single-electron transfer (SET) reductant. rsc.org This excited species can reduce this compound, causing the C-I bond to break and release the perfluorohexyl radical and an iodide ion. rsc.org The strong reducing power of the excited intermediate is crucial for this activation. rsc.org Stern-Volmer quenching studies have confirmed the ability of excited species to be quenched by this compound, supporting the SET mechanism. rsc.org
Another pathway involves the formation of an EDA complex between an electron-rich species (like a chiral enolate) and this compound. nih.gov Visible light irradiation of this colored complex induces an SET, leading to the reductive cleavage of the C-I bond and generation of the perfluorohexyl radical. nih.gov The formation of these radicals can initiate a chain propagation pathway. nih.govacs.org
NMR studies have also shed light on the interaction between this compound and photocatalyst surfaces. researchgate.net The binding of the iodide to the catalyst surface, likely through halogen bonding, is a critical factor that affects the rate of photo-excited electron injection and subsequent radical formation. researchgate.net
Metal-Catalyzed Reactions
Metal catalysts, particularly copper, play a significant role in mediating reactions involving this compound. These catalysts facilitate cross-coupling reactions that are otherwise challenging, often proceeding through radical intermediates under mild conditions.
Copper-Mediated Coupling Reactions
Copper-catalyzed cross-coupling reactions provide a powerful method for forming C-C bonds with this compound. These reactions have been developed for the synthesis of various β-(fluoro)alkylated ketones. nih.gov For instance, the copper-catalyzed ring-opening of cyclopropanols and subsequent cross-coupling with this compound yields β-perfluoroalkylated ketones in good yields. nih.gov Preliminary mechanistic studies suggest the involvement of radical intermediates in this process. nih.gov
The choice of copper catalyst and reaction conditions is crucial for success. For example, in the coupling of allylic alcohols with perfluoroalkyl iodides, specific copper catalysts and ligands are employed. researchgate.net
While copper-mediated fluoroalkylation reactions have been systematically investigated, the reactivity can be complex. cas.cn In systems involving iododifluoroacetamides, a competition between cross-coupling, intramolecular cyclization, and homocoupling can exist. cas.cn The general reactivity trend often follows: cross-coupling > intramolecular cyclization > homocoupling. cas.cn
Table 3: Examples of Copper-Mediated Reactions with this compound
| Substrate | Copper Catalyst System | Product Type | Yield | Reference |
| Cyclopropanols | CuI / 9,10-phenanthroline, K2CO3 | β-perfluoroalkylated ketones | Good | nih.gov |
| Allylic Alcohols | Copper catalyst | Fluoroalkylated ketones | - | researchgate.net |
This table is interactive. Click on the headers to sort.
Nickel(0)-Catalyzed Additions
Nickel(0) complexes are effective catalysts for the addition of perfluoroalkyl iodides, such as this compound, to various unsaturated substrates. These reactions often proceed via a single electron-transfer mechanism. For instance, the treatment of perfluoroalkyl chlorides with alkenes, alkynes, or aromatics in the presence of a catalytic amount of nickel dichloride, zinc powder, and triphenylphosphine (B44618) results in the formation of the corresponding perfluoroalkylated products in good yields. capes.gov.br While this example uses perfluoroalkyl chlorides, the principle extends to iodides.
In a specific application, nickel-catalyzed dialkylation of alkenylarenes with α-halocarbonyls and alkylzinc reagents generates γ-arylated alkanecarbonyl compounds. nih.gov This method involves the creation of two new C(sp3)-C(sp3) bonds at the vicinal carbons of the alkene. nih.gov Although this compound was not the primary substrate in this study, the reaction's tolerance for various alkyl halides suggests its potential applicability. Reactions of α-halocarbonyls in the presence of nickel catalysts are known to generate α-C radicals, which then add to the alkenes. nih.gov
Electrochemical methods can also be employed to generate nickel catalysts in low oxidation states for fluoroalkylation reactions. researchgate.net The reduction of nickel complexes in the presence of olefinic substrates and fluoroalkyl halides leads to new organic products. researchgate.net Studies have shown that (bpy)NiBr2 is a particularly effective catalyst for electrocatalytic fluoroalkylation. researchgate.net The mechanism involves the nickel(I) species as the active form of the catalyst. researchgate.net
Palladium(0)-Catalyzed Reactions
Palladium(0)-catalyzed cross-coupling reactions, particularly the Mizoroki-Heck reaction, are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. mdpi.com The general mechanism involves the oxidative addition of an organic halide to a Pd(0) species, followed by olefin coordination, insertion, and β-hydride elimination to yield the substituted olefin and regenerate the catalyst. mdpi.com
In the context of perfluoroalkyl iodides, palladium catalysis facilitates their addition to alkenes. This process is believed to occur via an electron transfer mechanism. capes.gov.br For instance, Pd-catalyzed Mizoroki-Heck reactions between aryldiazonium salts and perfluoroalkyl alkenes have been successfully demonstrated. mdpi.com However, the direct coupling of perfluoroalkyl iodides with some substrates can be challenging. mdpi.com
A notable application is the palladium-catalyzed perfluoroalkylation of arenes without the need for directing groups. beilstein-journals.org In a typical procedure, a mixture of the perfluoroalkyl iodide, a palladium catalyst like Pd2dba3 with a ligand such as BINAP, and a base like cesium carbonate are heated with the arene to produce the perfluoroalkylated arene. beilstein-journals.org The proposed mechanism involves the oxidative addition of the perfluoroalkyl iodide to Pd(0), followed by C-H activation of the arene, and subsequent reductive elimination of the final product. beilstein-journals.org
Table 1: Comparison of Nickel(0) and Palladium(0) Catalyzed Reactions
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Nickel(0) | Addition/Alkylation | Alkenes, Alkynes, Aromatics, Alkenylarenes | Often involves single electron transfer; can be generated electrochemically. | capes.gov.brnih.govresearchgate.net |
| Palladium(0) | Mizoroki-Heck, Perfluoroalkylation | Alkenes, Arenes, Aryldiazonium salts | Well-established for C-C bond formation; can proceed without directing groups for arene functionalization. | mdpi.combeilstein-journals.org |
Photocatalytic Perfluoroalkylation
Visible-light photocatalysis has emerged as a powerful and environmentally friendly method for generating perfluoroalkyl radicals from perfluoroalkyl iodides for subsequent C-C bond formation. conicet.gov.arnih.gov This approach avoids the need for harsh reaction conditions or metal catalysts that can lead to toxicity issues. conicet.gov.ar
One common strategy involves the use of an organophotocatalyst, such as Rose Bengal, which, upon irradiation with visible light (e.g., green LEDs), can promote the perfluoroalkylation of various organic substrates. conicet.gov.arnih.gov For example, the Rose Bengal-photocatalyzed perfluorohexylation of olefins, alkynes, and electron-rich aromatic compounds has been successfully achieved in water, using this compound as the radical source and a sacrificial electron donor like TMEDA. conicet.gov.arnih.gov For alkenes and alkynes, the reaction proceeds through an atom transfer radical addition (ATRA) pathway. conicet.gov.arnih.gov
Another approach utilizes heterogeneous photocatalysts like titanium dioxide (TiO2). researchgate.net Upon UV irradiation, TiO2 generates an electron-hole pair. The electron in the conduction band can reduce a perfluoroalkyl iodide to generate a perfluoroalkyl radical, which then reacts with an aromatic ring. The resulting arenium radical is subsequently oxidized by the hole in the valence band to yield the perfluoroalkylated product. researchgate.net
Furthermore, substituted hydroquinones can act as halogen bonding photocatalysts. nsf.gov They form a complex with the perfluoroalkyl iodide, which absorbs visible light, leading to the generation of a perfluoroalkyl radical. This method has been successfully applied to the perfluoroalkylation of electron-rich (hetero)arenes and the iodoperfluoroalkylation of alkenes and alkynes. nsf.gov
Halogen Bond Activation in Perfluoroalkyl Iodide Reactions
Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic species. conicet.gov.arconicet.gov.ar This interaction can be harnessed to activate perfluoroalkyl iodides, facilitating the homolytic cleavage of the C-I bond to generate perfluoroalkyl radicals under mild conditions. conicet.gov.arnih.gov
Anion-Mediated Activation (e.g., with tBuONa, KOH)
Simple inorganic bases like sodium tert-butoxide (tBuONa) or potassium hydroxide (B78521) (KOH) can act as halogen bond acceptors, activating perfluoroalkyl iodides. nih.gov This interaction promotes the homolysis of the C-I bond, even under mild irradiation or sometimes thermal conditions. conicet.gov.arnih.gov This anion-mediated activation has been applied to a range of transformations, including the perfluoroalkylation of electron-rich π systems. nih.gov For instance, the reaction of perfluoroalkyl iodides with alkenes in the presence of KOH and under blue LED irradiation leads to 1,2-addition products. nih.gov The formation of a halogen bond between the iodide and the anion is a key step in facilitating the generation of the perfluoroalkyl radical. nih.gov
Purity and Characterization Techniques in Synthesis
The purity of this compound is crucial for its application in synthesis, as impurities can affect reaction outcomes and yields. Commercially available this compound is typically offered at purities of 97% to over 99%. alfa-chemistry.comfluoryx.commanchesterorganics.comsigmaaldrich.com High-purity grades are particularly important for applications with stringent quality requirements, such as in the synthesis of pharmaceuticals or advanced materials. dataintelo.com
Following a synthesis that produces or uses this compound, or its derivatives, a variety of analytical techniques are employed to confirm the identity, structure, and purity of the compounds. Standard characterization methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are indispensable for characterizing organofluorine compounds. ¹⁹F NMR is particularly powerful for confirming the presence and structure of the perfluorohexyl chain.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns, which aids in structure elucidation.
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.
Elemental Analysis: This provides the percentage composition of elements (C, H, N, etc.) in a pure sample, which can be compared to the theoretical values for the expected compound.
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure. researchgate.net
Table 3: Physical and Purity Data for this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 355-43-1 | alfa-chemistry.comfluoryx.comsigmaaldrich.com |
| Molecular Formula | C6F13I | sigmaaldrich.com |
| Molecular Weight | 445.95 g/mol | alfa-chemistry.comsigmaaldrich.com |
| Melting Point | -45 °C to -46 °C | alfa-chemistry.comfluoryx.com |
| Boiling Point | 115-117 °C | alfa-chemistry.comfluoryx.com |
| Density | 2.0 g/mL | fluoryx.com |
| Refractive Index | 1.329 @ 20 °C | fluoryx.com |
| Purity | 97% - >99% | alfa-chemistry.comfluoryx.commanchesterorganics.comsigmaaldrich.com |
Analytical Techniques for Purity Assessment
The determination of purity for this compound is crucial for its application in synthesis and manufacturing. Various analytical techniques are employed to quantify the compound and identify any impurities. Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are principal methods for assessing its purity.
Gas chromatography is widely utilized to separate this compound from any starting materials, byproducts, or degradation products. The purity is often determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. For instance, the purity of this compound and related compounds is frequently reported based on GC analysis. google.comkoreascience.kr In industrial processes involving related compounds like perfluorohexylethyl iodide, GC is a standard method for monitoring reaction conversion and final product purity, with purities of over 98% being reported. patsnap.com
For more detailed analysis and trace-level detection, GC is often coupled with high-resolution mass spectrometry (GC-HRMS). This powerful technique allows for the sensitive and specific determination of volatile polyfluorinated iodine alkanes, including this compound, in various matrices. researchgate.net The method can achieve very low detection limits, in the picogram-per-liter range for air samples, demonstrating its high sensitivity. researchgate.net The use of multisorbent thermal desorption cartridges can be employed for sample preconcentration before analysis by GC-HRMS. researchgate.netscispace.com
Other relevant techniques for analyzing iodine-containing compounds include those that can be adapted for purity assessment, such as elemental analysis and other forms of mass spectrometry. aip.org
Table 1: Summary of Analytical Techniques for Purity Assessment of this compound
| Analytical Technique | Application in Purity Assessment | Key Findings/Notes | Source(s) |
| Gas Chromatography (GC) | Primary method for quantitative purity analysis. | Routinely used to confirm purity levels, for example, 99.8% purity has been verified by GC. | google.comkoreascience.kr |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of the compound and potential impurities. | Provides structural information, confirming the identity of the main peak and any other components. | aip.orgmdpi.com |
| Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) | Ultra-trace analysis and definitive identification. | Offers high accuracy and sensitivity, capable of detecting the compound at picogram levels. | researchgate.net |
Spectroscopic Characterization (e.g., NMR, FTIR)
Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the most common techniques used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is particularly powerful for characterizing perfluoroalkyl compounds due to the large chemical shift range of the fluorine nucleus, which allows for clear discrimination of fluorine atoms in different chemical environments. oup.com
For this compound (C₆F₁₃I), the ¹⁹F NMR spectrum shows distinct signals for the terminal trifluoromethyl (CF₃) group, the five difluoromethylene (CF₂) groups, and the iododifluoromethyl (CF₂I) group. Research has provided specific chemical shift assignments for these moieties. The resonance for the CF₂I group appears furthest downfield, while the CF₃ group is the most shielded. researchgate.net
Table 2: ¹⁹F NMR Spectroscopic Data for this compound
| Functional Group | Approximate Chemical Shift (δ, ppm) | Source(s) |
| -CF₂I | -69 | researchgate.net |
| -CF₃ | -92 | researchgate.net |
| -(CF₂)₄- | -120 to -145 | researchgate.net |
While ¹H NMR is not applicable for this compound due to the absence of hydrogen atoms, it is a key technique for characterizing its hydrogen-containing derivatives, such as 1H,1H,2H,2H-perfluorohexyl iodide. chemicalbook.com Similarly, ¹³C NMR is a valuable tool for structural analysis of perfluoroalkyl iodide derivatives, though the signals can be complex due to C-F coupling. rsc.orgrsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum of this compound is dominated by very strong absorption bands associated with the stretching vibrations of the carbon-fluorine (C-F) bonds. These characteristic peaks are typically observed in the 1000–1300 cm⁻¹ region of the spectrum. rsc.org While specific spectra for this compound are available through spectral databases, the general features can be inferred from related perfluorinated compounds. spectrabase.comnih.gov Analysis of derivatives shows strong absorbances corresponding to C-F bonds, for example, in the 1203 cm⁻¹ region for a perfluorohexylated alcohol derivative. rsc.org
Table 3: Characteristic FTIR Absorption Regions for Perfluoroalkyl Compounds
| Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity | Source(s) |
| C-F Stretch | 1000 - 1350 | Strong | koreascience.krrsc.org |
| C-C Stretch | 700 - 1200 | Medium to Weak | rsc.org |
Reactivity and Reaction Mechanisms Involving Perfluorohexyl Iodide
Radical Reaction Mechanisms
The generation and subsequent reactions of the perfluorohexyl radical from its iodide precursor can proceed through several distinct mechanistic pathways. These mechanisms are often initiated by thermal, photochemical, or chemical means, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
The foundational step in the radical chemistry of perfluorohexyl iodide is the homolytic cleavage of the C-I bond to produce the electrophilic perfluorohexyl radical (C6F13•). This process can be initiated through various methods:
Thermal or Photochemical Initiation: Simple heating or irradiation with light can provide the energy needed to break the C-I bond. The use of radical initiators, such as azobisisobutyronitrile (AIBN) or bis(tributyltin), facilitates this process at lower temperatures. cmu.eduresearchgate.net
Electron Transfer Processes: Single Electron Transfer (SET) from a suitable donor, such as a metallic species, a photoexcited catalyst, or an electron-rich organic molecule, to the this compound molecule leads to a radical anion that rapidly fragments, releasing an iodide anion and the perfluorohexyl radical. rsc.orgnih.govd-nb.inforsc.orgnih.gov
Halogen Bonding Activation: The interaction between the electrophilic iodine atom of this compound and a Lewis base, such as tBuONa or KOH, can form a halogen bond complex. nih.govrsc.org This complex can then undergo homolysis, often promoted by light, to generate the perfluorohexyl radical. nih.govrsc.org
Direct evidence for the formation of perfluorohexyl radicals has been obtained through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which allows for the detection and characterization of these transient radical species by using spin traps. cmu.edunih.gov
Halogen Atom Transfer (XAT), often referred to as Atom Transfer Radical Addition (ATRA) in the context of addition reactions, is a key propagation step in many radical chain reactions involving this compound. conicet.gov.arsioc-journal.cn In this mechanism, a carbon-centered radical, formed from the addition of the initial perfluorohexyl radical to an unsaturated bond (like an alkene or alkyne), abstracts the iodine atom from a molecule of this compound. rsc.orgrsc.orgconicet.gov.ar
This transfer accomplishes two things: it forms the final product and regenerates a perfluorohexyl radical, which can then propagate the radical chain by reacting with another substrate molecule. rsc.orgrsc.org The efficiency of this process is crucial for achieving high yields in radical addition reactions. Strongly nucleophilic α-aminoalkyl radicals, generated electrochemically or photochemically, have also been shown to be effective XAT agents, capable of promoting the homolytic activation of the C-I bond in alkyl iodides. nih.gov
Table 1: Examples of Reactions Proceeding via XAT/ATRA Mechanisms with this compound
| Reactant Type | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Alkenes/Alkynes | Rose Bengal, Green LED, H2O | Iodoperfluorohexylated Adducts | conicet.gov.ar |
| 3-substituted 4-hydroxycoumarins | Purple Light, Cs2CO3 | 3-perfluorohexyl-3-iodo-2,4-chromandione intermediate | rsc.orgrsc.org |
Single Electron Transfer (SET) is a fundamental mechanism for generating perfluorohexyl radicals from this compound. scispace.com This process involves the transfer of a single electron from a donor species to the this compound, which acts as the electron acceptor. The resulting radical anion is unstable and rapidly dissociates into the perfluorohexyl radical and an iodide ion. rsc.orgrsc.orgnih.gov
Several systems utilize the SET mechanism:
Photoredox Catalysis: Visible-light photoredox catalysts, such as Ru(bpy)3²⁺ or organic dyes like Eosin Y, can be excited by light. scispace.comfluorine1.ru The excited-state catalyst is a potent reductant and can transfer an electron to this compound, initiating the radical reaction. scispace.com
Electron Donor-Acceptor (EDA) Complexes: In the absence of an external photocatalyst, an electron-rich substrate can form a ground-state EDA complex with the electron-accepting this compound. d-nb.infonih.gov Upon irradiation with visible light, this complex can undergo an intramolecular SET, generating the radical species under mild conditions. nih.gov For example, an EDA complex can form between an in situ-generated chiral enolate and this compound, leading to enantioselective perfluoroalkylation upon photo-irradiation. nih.gov
Metal-Mediated SET: The combination of zinc and a nickel salt (Zn + NiCl2·6H2O) has been shown to initiate the addition of this compound to olefins, with EPR studies confirming a mechanism involving a SET process from the metallic species to the halide. cmu.edunih.gov
Radical addition reactions involving this compound can exhibit high levels of stereo- and regioselectivity, which is critical for their application in synthesis.
Regioselectivity: The addition of the electrophilic perfluorohexyl radical to unsymmetrical alkenes and alkynes generally proceeds with high regioselectivity. For instance, the addition to terminal alkenes and alkynes results in the perfluorohexyl group bonding to the terminal carbon. nih.govrsc.org In the perfluoroalkylation of substituted aromatic compounds, such as anilines, the position of substitution is influenced by the directing effects of the substituents on the ring. conicet.gov.ar Similarly, the radical functionalization of 3-substituted 4-hydroxycoumarins occurs with complete regioselectivity at the C3 position, with no competing O-alkylation products observed. rsc.orgrsc.org
Stereoselectivity: High stereoselectivity has been achieved in several systems. The radical addition of this compound to alkynes can proceed via an anti-addition pathway, leading exclusively to the formation of (E)-stereoisomers. conicet.gov.aracs.org Furthermore, asymmetric radical additions have been developed using chiral auxiliaries. For example, the addition to dehydroamino acids bearing a camphorsultam chiral auxiliary proceeds with excellent diastereoselectivity, yielding the product as a single stereoisomer. fluorine1.rufluorine1.ru The stereochemical outcome of additions to cyclic systems, such as norbornene derivatives, is controlled by the steric environment of the substrate, with the radical typically adding to the less hindered exo face. researchgate.net
Table 2: Selectivity in Radical Additions of this compound
| Substrate | Conditions | Selectivity Type | Outcome | Reference |
|---|---|---|---|---|
| Terminal Alkynes | Rose Bengal, Green LED | Stereoselectivity | Exclusive formation of E-isomer | conicet.gov.ar |
| Dehydroamino Acid with Chiral Auxiliary | Eosin Y, Visible Light | Diastereoselectivity | Single stereoisomer obtained | fluorine1.rufluorine1.ru |
| 3-Benzyl-4-hydroxycoumarin | Purple Light | Regioselectivity | Complete C3 functionalization | rsc.orgrsc.org |
| Phenylacetylene | CuCl | Regio- and Stereoselectivity | anti-addition | acs.org |
Mechanistic Investigations of Perfluoroalkylation Reactions
The introduction of a perfluorohexyl group onto a molecule can significantly alter its properties. Mechanistic studies into these perfluoroalkylation reactions are crucial for understanding and optimizing these transformations.
Direct C-H perfluoroalkylation is a highly desirable transformation that avoids the need for pre-functionalized substrates. Mechanistic investigations have revealed that these reactions typically proceed via a free radical pathway. ulb.ac.be
A common mechanism involves the generation of the perfluorohexyl radical, which then attacks an electron-rich C-H bond of a (hetero)arene. nih.govrsc.org This addition step forms a radical intermediate, which is then oxidized to the final product, often with the regeneration of a proton.
Recent studies have focused on photocatalytic methods. For example, using carbon nitride as a heterogeneous photocatalyst, the C-H perfluoroalkylation of arenes has been investigated. researchgate.net Mechanistic work, including 19F NMR relaxation studies, suggests that the reaction is driven by the binding of this compound to the catalyst surface via a halogen bond. researchgate.net Following photoexcitation of the catalyst, an electron is injected into the substrate, causing the C-I bond to cleave and form the perfluorohexyl radical. This radical then attacks the aromatic substrate to initiate the C-H functionalization cascade. researchgate.net This highlights the critical role of substrate-catalyst interactions in determining the efficiency of the reaction. researchgate.net
Iodoperfluoroalkylation of Olefins and Alkynes
The addition of this compound across the carbon-carbon multiple bonds of olefins (alkenes) and alkynes is a key transformation, known as iodoperfluoroalkylation. This reaction typically proceeds via a radical chain mechanism, often initiated by light or a suitable catalyst. nih.govresearchgate.net
The general mechanism involves the generation of a perfluorohexyl radical (C6F13•), which then adds to the π-system of the alkene or alkyne. nih.gov This addition forms a new carbon-centered radical intermediate. This intermediate subsequently abstracts an iodine atom from another molecule of this compound, yielding the final iodoperfluoroalkylated product and regenerating the perfluorohexyl radical to propagate the chain. nih.govrsc.org
Several catalytic systems have been developed to facilitate this process. For instance, iron catalysis has proven effective for the intermolecular 1,2-addition of perfluoroalkyl iodides to both alkynes and alkenes, demonstrating broad substrate scope and high functional group tolerance. researchgate.net Photocatalytic methods, employing catalysts like Rose Bengal under green LED irradiation in water, have also been successfully used for the perfluorohexylation of olefins and alkynes. nih.govresearchgate.net In these cases, the reaction follows an atom transfer radical addition (ATRA) pathway. nih.govresearchgate.net For alkynes, these reactions can exhibit high stereoselectivity, exclusively forming E-stereoisomers. nih.govresearchgate.net
The reaction conditions can be tuned to achieve high regioselectivity. For example, using potassium hydroxide (B78521) as an additive and irradiating with blue light in water can lead to excellent regioselectivity in the 1,2-addition of perfluorobutyl iodide to terminal alkenes. nih.gov This method has been successfully applied to a variety of substrates, including those derived from natural products and pharmaceuticals. nih.gov
Carbon-Carbon Bond Formation Pathways
Beyond the iodoperfluoroalkylation of unsaturated bonds, this compound is a versatile reagent for forming other types of carbon-carbon bonds. The generation of the perfluorohexyl radical is the key step, which can then participate in various C-C bond-forming reactions.
One significant pathway is the C-H perfluoroalkylation of electron-rich arenes and heteroarenes. nih.gov This transformation has been achieved using radical initiation systems where the perfluoroalkyl radical is generated and then adds to the aromatic ring. nih.gov For example, the reaction of perfluorobutyl iodide with aniline, pyrrole, and indole (B1671886), promoted by a halogen bond with potassium hydroxide, yields the corresponding perfluoroalkylated products in moderate to good yields. nih.gov
Another pathway involves the reaction of this compound with enones. A two-step process involving conjugate hydroboration of an enone with catecholborane, followed by in situ radical perfluoroalkylation of the resulting boron enolate, provides a route to α-perfluoroalkyl ketones. acs.org The radical perfluoroalkylation step is initiated by blue LED irradiation in the presence of an amine additive. acs.org The proposed mechanism involves the addition of the electrophilic perfluoroalkyl radical to the boron enolate to form a borylated ketyl radical intermediate. acs.org
Furthermore, this compound can be used in palladium-catalyzed cross-coupling reactions with organoheteroatom stannanes to form perfluoroalkylphosphines and arsines. conicet.gov.ar However, the yields for perfluoroalkylphosphine synthesis can be moderate due to competing reduction of the substrate by the stannane (B1208499) and potential catalyst inhibition by the product. conicet.gov.ar
Catalytic Reaction Mechanisms
The reactions of this compound are often facilitated by catalysts that can promote the formation of the crucial perfluorohexyl radical. Photocatalysts and heterogeneous catalysts play a significant role in these transformations.
Role of Photocatalysts (e.g., Hydroquinones, Carbon Nitride Materials)
Photocatalysis offers a mild and efficient way to initiate reactions involving this compound. Substituted hydroquinones have been shown to act as catalysts for the radical perfluoroalkylation of electron-rich (hetero)arenes and the iodoperfluoroalkylation of alkenes and alkynes under visible light. nsf.gov The mechanism is believed to involve the formation of a visible light-absorbing halogen bonding complex between the hydroquinone (B1673460) catalyst and the perfluoroalkyl iodide. nsf.govresearchgate.net This complex facilitates the single-electron transfer upon irradiation, generating the perfluoroalkyl radical. nsf.gov
Graphitic carbon nitride (g-CN) and its modified forms have emerged as effective heterogeneous, metal-free photocatalysts for perfluoroalkylation reactions. rsc.orgnih.gov The mechanism involves the photoexcitation of the carbon nitride material, leading to charge separation. nih.govresearchgate.net An excited electron is then transferred from the catalyst to the this compound molecule, which is bound to the catalyst surface, causing the cleavage of the C-I bond and formation of the perfluorohexyl radical. nih.govresearchgate.net This radical then reacts with the organic substrate. nih.govresearchgate.net The efficiency of these carbon nitride materials can be enhanced through structural modifications, such as amorphization, which can lead to stronger interactions with the this compound. rsc.org
The interaction between this compound and carbon nitride surfaces has been studied using 19F NMR, which indicates the formation of halogen bonds between the nitrogen atoms of the catalyst and the iodine atom of the this compound. rsc.orgnih.gov This surface affinity is a critical factor in determining the reactivity. researchgate.net
Substrate Binding and Surface Interactions in Heterogeneous Catalysis
In heterogeneous catalysis involving this compound, the interaction between the substrate and the catalyst surface is paramount. High-surface-area materials like metal oxides, zeolites, and carbon-based materials are used as supports to disperse and stabilize the active catalytic phase. uu.nl These supports are not merely inert carriers but actively participate in the catalytic process through various interactions. uu.nl
For carbon nitride photocatalysts, the binding of this compound to the surface via halogen bonding is a crucial step that precedes the electron transfer. nih.govresearchgate.net The strength of this interaction, influenced by the microstructure and surface properties of the carbon nitride material, directly impacts the catalytic activity. rsc.orgnih.govresearchgate.net Studies have shown that materials with a higher surface affinity for the perfluoroalkyl iodide exhibit higher reactivity. researchgate.net This binding is thought to facilitate the injection of the photo-excited electron into the C-I bond. researchgate.net
The nature of the support material, including its reducibility, porosity, and surface acidity, can significantly influence the catalyst's performance by affecting the dispersion of the active phase and the interactions at the catalyst-support interface. uu.nl
Impact of Additives and Solvents on Reaction Pathways
Additives and solvents can have a profound effect on the course and efficiency of reactions involving this compound.
In the iodoperfluoroalkylation of alkenes and alkynes, additives like potassium hydroxide (KOH) or sodium tert-butoxide (tBuONa) can promote the homolysis of the C-I bond in perfluoroalkyl iodides, even without a photocatalyst, through the formation of a halogen bond complex. nih.govrsc.org Irradiation with light, such as blue LEDs, can then efficiently generate the perfluoroalkyl radical. nih.govrsc.org
In palladium-catalyzed cross-coupling reactions, Lewis-basic additives like cesium fluoride (B91410) (CsF) can facilitate the reaction, possibly by generating hypervalent stannane complexes. conicet.gov.ar
The choice of solvent is also critical. In the photocatalytic perfluoroalkylation of caffeine (B1668208) using a hydroquinone catalyst, a mixture of acetonitrile (B52724) and a small amount of methanol (B129727) was found to be beneficial, although larger amounts of methanol decreased the yield, likely by disrupting the halogen-bonding interactions. nsf.gov In the hydroperfluoroalkylation of enones, 1,2-dichloroethane (B1671644) was identified as the optimal solvent, while the addition of triethylamine (B128534) (Et3N) as an additive significantly improved the yield. acs.org Some reactions, like the Rose Bengal-photocatalyzed perfluorohexylation, can even be carried out in water, offering a greener alternative. nih.govresearchgate.net However, in other cases, the presence of certain solvents can lead to side reactions, such as the formation of by-product olefins when heating perfluorohexylethyl iodide in some solvents. google.com The solvent can also influence the stability and reactivity of catalytic intermediates. For instance, in the synthesis of perfluoroalkylarenes, acetonitrile was found to be the optimal medium for the reaction of RFCu(CH3CN) complexes with arenediazonium salts. cas.cn
Applications in Advanced Material Science and Organic Synthesis
Precursor in Fluorinated Materials
Perfluorohexyl iodide is a fundamental building block in the synthesis of a wide array of fluorinated materials. Its reactivity, primarily centered around the iodine atom, allows for its incorporation into larger molecular structures, thereby imparting the desirable properties of perfluoroalkyl chains to the final product. ontosight.ai
Fluorosurfactants
This compound is a major raw material for the production of fluorosurfactants. nih.gov These specialized surfactants are noted for their ability to significantly lower the surface tension of liquids, a property that is highly sought after in various industrial applications. The process often involves the telomerization of tetrafluoroethylene (B6358150) with a perfluoroalkyl iodide, such as this compound, to create longer perfluorinated chains that form the hydrophobic and oleophobic tail of the surfactant molecule. nih.gov3fff.co.uk This is followed by further chemical modifications to introduce a hydrophilic head group. 3fff.co.uk Fluorosurfactants derived from this compound are utilized in applications demanding high performance, such as in firefighting foams and specialty coatings. 3fff.co.ukverifiedmarketresearch.com
Low Surface Energy Coatings
The creation of low surface energy coatings is a significant application of this compound. valuates.comverifiedmarketresearch.com These coatings are designed to be highly repellent to both water and oils. The incorporation of the perfluorohexyl group onto a surface dramatically reduces its surface energy, leading to the formation of a non-stick, easy-to-clean interface. researchgate.netresearchgate.net The synthesis of these coatings often involves grafting this compound onto polymer backbones or using it to create fluorinated monomers that are then polymerized. researchgate.net The resulting materials exhibit excellent chemical and thermal stability, making them suitable for demanding environments. core.ac.uk
Table 1: Research Findings on Low Surface Energy Coatings
| Research Focus | Key Findings |
|---|---|
| Fluorinated Polyurethane (FPU) | High bond energy of C-F bonds leads to low surface energy, excellent thermal stability, and chemical stability. researchgate.net |
| Anhydride-based Polypropylene Resins | Combining long-chain alkane groups with fluorocarbon groups creates low surface energy coatings. mdpi.com |
| Fluorocarbon and Acrylic Resins Composite | An optimized formula with various additives demonstrated superior water-repellent performance. mdpi.com |
| Fluorinated Homopolymers and Copolymers | Nanosuspensions of these materials can be deposited as films on model dental hard surfaces to act as barrier technologies. nih.gov |
Hydrophobic and Oleophobic Coatings and Surfaces
This compound is instrumental in fabricating surfaces that are both hydrophobic (water-repelling) and oleophobic (oil-repelling). nbinno.com The principle behind this is the creation of a surface with very low surface energy, which is achieved by introducing perfluorinated alkyl chains. acs.org A common method involves the chemical modification of a surface to introduce functional groups that can react with this compound or its derivatives. This results in a covalently attached layer of perfluorohexyl groups, creating a highly repellent surface. google.com Such coatings are used in a wide range of applications, including self-cleaning surfaces, anti-fouling coatings, and protective layers for electronics and textiles. nbinno.comacs.org
Fluorinated Nanoparticles for Drug Delivery and Imaging
In the biomedical field, this compound has been used in the preparation of fluorinated nanoparticles for applications in drug delivery and medical imaging. nbinno.com These nanoparticles can be engineered to encapsulate therapeutic agents, protecting them from degradation in the body and enabling targeted delivery to specific tissues or cells. The presence of the highly fluorinated chains offers a unique advantage for imaging, particularly for 19F Magnetic Resonance Imaging (MRI). nih.govnih.gov Since the human body has negligible background fluorine signal, these nanoparticles can be detected with high specificity and sensitivity, allowing for non-invasive tracking of the nanoparticles and the disease site. nih.govnih.gov
Table 2: Research on Fluorinated Nanoparticles | Nanoparticle Type | Application | Key Findings | | --- | --- | | PLGA-PEG-TFA NPs | In vivo imaging in osteoarthritic knee mice. | Successfully traced by optical imaging and 19F-MRI; remained in the knee joint for more than 166 hours. nih.gov | | Perfluoropolyether (PFPE) nanoemulsion | Drug delivery and dual imaging (19F MRI and NIR). | Enabled non-invasive monitoring of nanoemulsion biodistribution and carried a model drug. researchgate.net | | Fluorinated micelles | Nanoscopic magnetic resonance imaging (MRI) agents. | Amphiphilic, hyperbranched star-like copolymers formed micelles with controlled shapes and sizes. acs.org |
Poly(α-olefin)s with Fluorinated Side Chains
This compound has been utilized in the synthesis of poly(α-olefin)s with fluorinated side chains. sigmaaldrich.com This is typically achieved through the radical addition of this compound to the double bonds present in a poly(α-olefin) copolymer, such as an isocitronellene/propene copolymer. sigmaaldrich.com This process grafts the perfluorohexyl groups onto the polymer backbone, resulting in a material that combines the properties of the polyolefin with the unique characteristics of the fluorinated side chains, such as low surface energy and high chemical resistance. These modified polymers have potential applications in areas requiring durable, low-friction, and repellent surfaces.
Medical Device Coatings
The chemical resistance and biocompatibility of fluorinated compounds make this compound a valuable precursor for medical device coatings. valuates.comdatainsightsmarket.com These coatings can be applied to a variety of medical instruments and implants to improve their performance and longevity. google.com For example, a coating derived from this compound can create a lubricious, non-stick surface, reducing friction and preventing the adhesion of biological materials. google.comgithub.com This is particularly important for devices that come into contact with blood and other bodily fluids, as it can help to prevent clotting and biofouling. google.com
Electronic Materials
The integration of fluorine into polymers and other materials can lead to desirable properties for electronic applications, such as low dielectric constant, high thermal stability, and chemical inertness. google.com this compound is utilized as a key reagent in the synthesis of such advanced materials.
Research has demonstrated the use of this compound in synthesizing derivatives intended for low dielectric constant resins. dtic.mil In these processes, this compound undergoes copper-coupling reactions with aryl iodides, such as 4-iodophenol (B32979) (after protection of the hydroxyl group), to create fluorinated precursors for high-performance polymers. dtic.mil A low dielectric constant is critical in microelectronics to reduce signal delay, power dissipation, and crosstalk between components, thereby enabling faster and more efficient devices. researchgate.net
Furthermore, this compound acts as a chain transfer agent in iodine transfer polymerization (ITP). google.comacs.org This controlled radical polymerization technique is used to synthesize well-defined fluoropolymers. For instance, it has been employed in the polymerization of vinylidene fluoride (B91410) (VDF) and the synthesis of chlorotrifluoroethylene (B8367) (CTFE)-based block copolymers. google.comacs.org These fluoropolymers are valued in the semiconductor and aerospace industries for their exceptional properties. google.com The role of this compound in these reactions is to regulate the molecular weight of the resulting polymer. google.com
The semiconductor industry also explores the use of perfluoroalkyl iodides in advanced lithographic processes. nih.gov While studies may use longer-chain analogues like perfluorododecyl iodide, the principles apply to this compound as well. It is investigated for its potential in area-selective deposition for extreme ultraviolet (EUV) photolithography, a next-generation technique for fabricating smaller and more powerful semiconductor chips. nih.gov Its use in plasma etching processes for manufacturing advanced chips is another key application area. pmarketresearch.com
Table 1: Applications of this compound in Electronic Materials
| Application Area | Specific Use | Resulting Material/Product | Key Benefit |
|---|---|---|---|
| Low Dielectric Resins | Copper-coupling reactions with aryl iodides. dtic.mil | Precursors for low-k polymers. dtic.mil | Reduced signal delay and power consumption in microelectronics. researchgate.net |
| Fluoropolymer Synthesis | Chain Transfer Agent in Iodine Transfer Polymerization (ITP). google.comacs.org | Poly(vinylidene fluoride), CTFE-based block copolymers. google.comacs.org | High thermal stability and chemical inertness for semiconductor and aerospace applications. google.com |
| Semiconductor Manufacturing | Plasma etching processes. pmarketresearch.com | Advanced semiconductor chips. pmarketresearch.com | Precise fabrication of microelectronic components. |
| Advanced Lithography | Potential for area-selective deposition. nih.gov | Patterned surfaces for EUV photolithography. nih.gov | Enables smaller and more complex semiconductor designs. nih.gov |
Intermediate in Complex Organic Synthesis
The carbon-iodine bond in this compound is relatively weak, making it a valuable source of the perfluorohexyl radical (n-C₆F₁₃•) or a substrate for nucleophilic substitution. This reactivity is harnessed in the synthesis of a wide array of fluorinated molecules.
Synthesis of Fluorinated Compounds
This compound is a cornerstone intermediate for producing various fluorinated compounds, notably fluorosurfactants and fluoropolymers. researchgate.net Fluorinated surfactants are sought after for their ability to dramatically lower surface tension in aqueous solutions and for their high thermal and chemical stability. researchgate.net
A common synthetic strategy involves the radical addition of this compound across a double bond. sigmaaldrich.com For example, the radical addition to vinyl acetate (B1210297) yields an adduct that can be further transformed. sigmaaldrich.com It is also a precursor for synthesizing other building blocks, such as perfluorohexylethyl iodide, which is then used to produce fluorocarbon surfactants like perfluorohexyl ethyl sulfonate. google.comnbinno.com In iodine transfer polymerization, this compound is used to initiate the polymerization of monomers like vinylidene fluoride, leading to the creation of fluoropolymers with a perfluorohexyl end-group. acs.org These polymers find use in a multitude of applications requiring chemical resistance and low surface energy.
Table 2: Examples of Fluorinated Compounds Synthesized from this compound
| Compound Class | Synthetic Method | Precursor from this compound | Example Application |
|---|---|---|---|
| Fluorosurfactants | Radical Addition & further reaction. sigmaaldrich.comnbinno.com | Perfluorohexylethyl iodide. nbinno.com | High-performance coatings, fire-fighting foams. |
| Fluoropolymers | Iodine Transfer Polymerization (ITP). acs.org | This compound as chain transfer agent. acs.org | Chemically resistant materials, low-friction surfaces. |
| Fluoroacrylates | Not specified in detail, but mentioned as a raw material. dtic.mil | This compound. dtic.mil | Monomers for specialty polymers. |
Pharmaceutical Intermediates
The incorporation of perfluoroalkyl chains into drug molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a key building block for introducing the perfluorohexyl moiety into pharmaceutically active compounds. sigmaaldrich.comsioc-journal.cn
While it is broadly cited as an intermediate in the synthesis of various drug classes, detailed, specific examples in publicly available literature are concentrated in certain areas. nbinno.com
This compound is cited as a precursor for intermediates used in the synthesis of anti-inflammatory drugs. nbinno.com The introduction of fluorine can modify the pharmacokinetic and pharmacodynamic properties of a drug. However, specific examples of marketed or late-stage clinical anti-inflammatory drugs synthesized directly using this compound are not prominently featured in reviewed research literature. Its role appears to be in the creation of fluorinated building blocks which are then used in the multi-step synthesis of these complex molecules. sioc-journal.cn
Similar to its role in anti-inflammatory drug synthesis, this compound is considered a valuable intermediate for creating fluorinated compounds with potential anti-tumor activity. nbinno.com The presence of a perfluoroalkyl group can impact a molecule's ability to cross cell membranes and resist metabolic degradation, which are desirable traits for anti-cancer agents. While many fluorinated anti-tumor agents exist, direct synthetic routes starting from this compound for specific, well-known agents are not widely documented in the available literature. It primarily serves as a foundational reagent for synthesizing more complex fluorinated synthons. sioc-journal.cnnih.gov
A significant and well-documented application of this compound in pharmaceutical synthesis is in the creation of novel antiviral agents. Research has shown its use in modifying existing antibiotics to impart antiviral properties.
Specifically, this compound has been used in the synthesis of perfluoroalkylated derivatives of the glycopeptide antibiotics teicoplanin and vancomycin. In one synthetic approach, a light-promoted atom-transfer radical addition reaction of this compound onto allyl alcohol is a key step. The resulting fluorinated alcohol is then further modified and conjugated to the teicoplanin molecule. These new teicoplanin derivatives, bearing a perfluorohexyl chain, have demonstrated notable antiviral activity against SARS-CoV-2 and influenza viruses.
Table 3: Research Findings on this compound in Antiviral Synthesis
| Parent Drug | Synthetic Strategy | Role of this compound | Resulting Derivative | Antiviral Activity Noted |
|---|---|---|---|---|
| Teicoplanin | Light-promoted atom-transfer radical addition, followed by further modification and conjugation. | Source of the perfluorohexyl moiety. | Teicoplanin derivative with a perfluorohexyl chain. | SARS-CoV-2, Influenza virus. |
Coupling Reagent for Peptides and Biologically Active Molecules
This compound plays a role as a reagent in the synthesis of peptides and other biologically active molecules. While not a direct coupling reagent in the traditional sense like carbodiimides or phosphonium (B103445) salts, its utility lies in the introduction of a perfluorohexyl moiety into molecules, which can significantly alter their biological properties. nbinno.comresearchgate.netuniurb.it The incorporation of perfluoroalkyl chains can enhance the stability and bioavailability of peptides and other therapeutic agents.
The process often involves the generation of a perfluorohexyl radical from this compound, which can then be incorporated into a target molecule. nih.govresearchgate.net For instance, hypervalent iodine(III) reagents can be used to mediate peptide coupling reactions. One such reagent, FPID (2-Iodoxy-5-fluoro-1,3-benzenedicarboxylic acid), has been shown to be effective in both solution-phase and solid-phase peptide synthesis. beilstein-journals.org While this specific example doesn't directly use this compound as the starting material for the coupling agent itself, it demonstrates the principle of using halogenated compounds in the broader context of peptide synthesis. The introduction of the perfluorohexyl group can be a key step in creating novel, biologically active compounds with tailored properties.
Table 1: Common Classes of Peptide Coupling Reagents
| Reagent Class | Examples | Mechanism of Action |
| Carbodiimides | DCC, DIC, EDC | Activate the carboxyl group of an amino acid to form a reactive O-acylisourea intermediate. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Form an activated phosphonium ester, which is highly reactive towards amines. uniurb.itpeptide.com |
| Uronium/Aminium Salts | HBTU, HATU, TSTU | Create an activated ester that readily reacts with the amino group of the incoming amino acid. researchgate.netpeptide.com |
| Hypervalent Iodine Reagents | FPID | Mediate the formation of an acyloxyphosphonium intermediate, which facilitates amide bond formation. beilstein-journals.org |
Specialty Chemicals and Surfactants
This compound is a crucial intermediate in the synthesis of a wide range of specialty chemicals, most notably fluorinated surfactants. fengyuangroup.ingithub.com These surfactants are highly valued for their ability to significantly reduce the surface tension of water and other liquids, a property attributed to the oleophobic (oil-repelling) and hydrophobic (water-repelling) nature of the perfluoroalkyl chain. koreascience.kr
The synthesis of these surfactants often begins with the reaction of this compound with other chemical entities to introduce a hydrophilic head group. 20.210.105 For example, this compound can be reacted with vinyl acetate, followed by hydrolysis and oxidation, to produce perfluoroalkylated carboxylic acids, a class of fluorinated surfactants. 20.210.105 Another pathway involves the reaction of perfluorohexyl ethyl iodide with sodium hydrosulfide (B80085) to form perfluorohexyl ethanethiol, which is then oxidized to perfluorohexyl ethanesulfonic acid, a precursor to sulfonate-based surfactants. google.com These surfactants find applications in fire-fighting foams, coatings, and as emulsifiers in polymerization processes. 20.210.105
Table 2: Examples of Surfactant Precursors from this compound
| Precursor | Synthesis from this compound | Resulting Surfactant Class |
| Perfluoroalkylated carboxylic acids | Radical addition to vinyl acetate, followed by hydrolysis and oxidation. 20.210.105 | Carboxylate surfactants |
| Perfluorohexyl ethanesulfonic acid | Reaction with sodium hydrosulfide followed by oxidation. google.com | Sulfonate surfactants |
| 3-(Perfluorooctyl)propan-2-ol | Addition to propylene (B89431) followed by hydrolysis. koreascience.kr | Non-ionic surfactants |
Protecting Group for Alcohols and Amines
Table 3: General Principles of Protecting Groups
| Functional Group | Common Protecting Groups | Deprotection Conditions |
| Alcohols | Silyl (B83357) ethers (e.g., TMS, TBDMS), Acetals (e.g., THP) | Fluoride ions or acid for silyl ethers; mild acid for acetals. masterorganicchemistry.com |
| Amines | Carbamates (e.g., Boc, Cbz, Fmoc) | Acid for Boc; hydrogenolysis for Cbz; base for Fmoc. organic-chemistry.org |
| Carbonyls | Acetals, Ketals | Acidic conditions. wikipedia.org |
Synthesis of Ionic Liquids
This compound is a key reactant in the synthesis of fluorinated ionic liquids (FILs). lookchem.com Ionic liquids are salts with low melting points that are finding increasing use as solvents and catalysts in various chemical processes. FILs, which incorporate a fluorinated chain, often exhibit unique properties such as high thermal stability, enhanced gas solubility (particularly for CO2), and distinct phase behavior. cambridge.orgrsc.org
The synthesis typically involves the quaternization of an amine or a phosphine (B1218219) with this compound. For example, 1-(perfluorohexyl)-3-methylimidazolium iodide can be synthesized by reacting 1-methylimidazole (B24206) with this compound. cambridge.orgresearchgate.net Microwave-assisted synthesis has been shown to shorten the reaction times for producing these compounds. cambridge.org The resulting FILs have potential applications in areas such as carbon capture, electrochemistry, and materials science. lookchem.comcambridge.org
Table 4: Synthesis of a Fluorinated Ionic Liquid
| Reactants | Product | Synthesis Method | Potential Application |
| 1-Methylimidazole, this compound | 1-(Perfluorohexyl)-3-methylimidazolium iodide | Microwave-assisted reaction. cambridge.org | CO2 physisorption. cambridge.org |
| Triphenylphosphine (B44618), this compound | Perfluorohexyl(triphenyl)phosphonium iodide | Quaternization reaction. lookchem.comchemicalbook.com | Catalysis, electrochemistry. lookchem.com |
Dearomatization Reactions
This compound is utilized in dearomatization reactions, a process that converts an aromatic compound into a non-aromatic one. This type of reaction is significant in organic synthesis as it can create complex, three-dimensional structures from flat, aromatic precursors. Hypervalent iodine reagents, which can be synthesized using perfluoroalkyl iodides, are known to induce dearomatization reactions. acs.orgnih.gov
These reactions can proceed through various mechanisms, including those involving radical intermediates. The perfluorohexyl radical, generated from this compound, can add to an aromatic system, initiating a cascade of reactions that leads to the loss of aromaticity. umn.edu This approach allows for the synthesis of novel cyclic compounds with potential applications in medicinal chemistry and materials science.
Synthesis of Quinoxaline (B1680401) Derivatives
Quinoxaline derivatives are an important class of heterocyclic compounds with a wide range of biological activities and applications in materials science. chimicatechnoacta.rusapub.org While this compound is not a direct component of the quinoxaline ring system, it can be used to introduce a perfluorohexyl group onto a quinoxaline scaffold, thereby modifying its properties.
The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.net Perfluoroalkylated quinoxaline derivatives can be prepared by using starting materials that already contain a perfluoroalkyl group or by subsequent functionalization of the quinoxaline ring. The introduction of a perfluorohexyl group can enhance the lipophilicity and metabolic stability of the molecule, which can be advantageous for pharmaceutical applications. acgpubs.org
Synthesis of Phenanthridine (B189435) Derivatives
Phenanthridine and its derivatives are another class of nitrogen-containing heterocyclic compounds with significant biological activity and applications as dyes and functional materials. researchgate.netnih.gov The synthesis of perfluoroalkyl-substituted phenanthridines can be achieved using this compound as a source of the perfluorohexyl radical. beilstein-journals.org
One synthetic approach involves the reaction of an electron-rich heteroaromatic hydrocarbon with this compound in the presence of a catalyst and light. beilstein-journals.org This reaction proceeds via an electron-donor-acceptor (EDA) complex, which upon light-induced electron transfer, generates a perfluorohexyl radical. This radical can then participate in a cyclization reaction to form the phenanthridine core. This method provides a novel route to access these valuable compounds. beilstein-journals.org
Perfluoroalkylation of Heteroarenes
The introduction of perfluoroalkyl chains, such as the perfluorohexyl group, into heterocyclic aromatic compounds (heteroarenes) is a significant strategy in medicinal chemistry and materials science. This modification can dramatically alter the parent molecule's physical, chemical, and biological properties, including lipophilicity, metabolic stability, and bioavailability. rsc.org this compound serves as a key reagent in these transformations, primarily acting as a source for the perfluorohexyl radical (C6F13•) under various reaction conditions. rsc.orgresearchgate.net The direct C-H perfluoroalkylation of heteroarenes is a particularly powerful and atom-economical approach, avoiding the need for pre-functionalized starting materials. ulb.ac.bethieme-connect.com
Methodologies for the perfluoroalkylation of heteroarenes using this compound are diverse and can be broadly categorized into metal-catalyzed, photocatalytic, and catalyst-free systems. rsc.org Many of these transformations proceed through a common mechanistic feature: the generation of a perfluoroalkyl radical via single-electron transfer (SET) from a catalyst or donor to the perfluoroalkyl iodide. ulb.ac.bensf.gov
Metal-Catalyzed Perfluoroalkylation
Transition metals, particularly copper and palladium, are effective catalysts for the direct perfluoroalkylation of C-H bonds in heteroarenes. ulb.ac.bebeilstein-journals.org Copper-based systems have shown broad applicability. For instance, a combination of copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) can catalyze the C3-perfluoroalkylation of various heterocycles, including benzofurans, benzothiophenes, indoles, and pyrroles, with high regioselectivity. ulb.ac.be The proposed mechanism involves the formation of a perfluoroalkyl radical, which then adds to the heteroarene. ulb.ac.be Palladium catalysis has also been employed, where an oxidative addition of the perfluoroalkyl iodide to a palladium(0) complex is a key initial step. beilstein-journals.org
Table 1: Examples of Metal-Catalyzed Perfluoroalkylation of Heteroarenes with Perfluoroalkyl Iodides Note: This table includes representative examples for perfluoroalkylation; specific data for this compound may vary.
| Heteroarene | Catalyst System | Reagent | Solvent | Conditions | Product Yield | Citation |
|---|---|---|---|---|---|---|
| Indoles | Cu powder / bipy | C4F9I | DMF | 100 °C, 24h | 50-85% | ulb.ac.be |
| Benzofuran | CuI / 1,10-phenanthroline | C6F13I | NMP | 120 °C, 16h | 86% | ulb.ac.be |
| N-Methylpyrrole | Pd2dba3 / BINAP | C6F13I | N-Methylpyrrole (excess) | 120 °C, 18h | 76% | beilstein-journals.org |
Photocatalytic Perfluoroalkylation
Visible-light-mediated methods offer a milder and more environmentally friendly alternative for generating perfluoroalkyl radicals from this compound. nsf.gov These reactions can be performed with or without a dedicated photocatalyst.
In photocatalyst-free systems, an electron donor-acceptor (EDA) complex can form between a base and the this compound. thieme-connect.com For example, the direct C-H perfluoroalkylation of quinazolin-4(3H)-one derivatives with this compound proceeds under visible light irradiation in the presence of a base, likely through the formation of a photoactive EDA complex. thieme-connect.com
Dedicated photocatalytic systems often employ dyes like Rose Bengal or semiconductor nanoparticles such as titanium dioxide (TiO2). nih.govresearchgate.net A study using Rose Bengal as a photocatalyst and N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a sacrificial electron donor successfully achieved the perfluorohexylation of electron-rich aromatic compounds in water under green LED irradiation. nih.govconicet.gov.ar Another approach utilizes a substituted hydroquinone (B1673460) catalyst (2,5-di-tert-butylhydroquinone, DTHQ) which forms a halogen-bonding complex with this compound. This complex absorbs visible light, initiating the radical reaction. nsf.gov
Table 2: Examples of Photocatalytic Perfluorohexylation of (Hetero)arenes with this compound
| Substrate | Catalyst/System | Solvent | Conditions | Product Yield | Citation |
|---|---|---|---|---|---|
| Quinazolin-4(3H)-one | Photocatalyst-free / K3PO4 | DMSO | Blue LEDs, rt, 24h | 33% | thieme-connect.com |
| 5-Methylquinazolin-4(3H)-one | Photocatalyst-free / K3PO4 | DMSO | Blue LEDs, rt, 24h | 39% | thieme-connect.com |
| 1,3,5-Trimethoxybenzene | 10 mol% DTHQ | MeCN/MeOH | White LEDs, rt, 30h | 85% | nsf.gov |
| 1,3,5-Trimethoxybenzene | Rose Bengal / TMEDA | Water | Green LEDs, rt, 4h | 90% | conicet.gov.ar |
Base-Mediated Perfluoroalkylation
This compound can also be activated under simple, metal- and photocatalyst-free conditions using a strong base like sodium tert-butoxide (tBuONa). nih.gov This method is proposed to proceed via a halogen bond interaction between the base and the perfluoroalkyl iodide, which promotes the homolytic cleavage of the C–I bond to generate the perfluorohexyl radical. This strategy has been effective for the C-H perfluoroalkylation of electron-rich arenes and heteroarenes, including aniline, pyrrole, and indole (B1671886) derivatives. nih.gov
Table 3: Base-Mediated Perfluoroalkylation with Perfluorobutyl Iodide Note: This table shows representative data for the methodology, which is applicable to this compound.
| Substrate | Base | Solvent | Conditions | Product Yield | Citation |
|---|---|---|---|---|---|
| N-Phenylaniline | NaOtBu | THF | 30 °C, 12h | 85% | nih.gov |
| 1-Methyl-1H-indole | NaOtBu | THF | 30 °C, 12h | 76% | nih.gov |
Environmental Science and Toxicology Research
Environmental Occurrence and Fate
Perfluorohexyl iodide, a member of the broader class of per- and polyfluoroalkyl substances (PFAS), is primarily known as an intermediate in chemical synthesis, particularly in the production of fluorotelomer-based products. nih.govresearchgate.net Its presence and behavior in the environment are subjects of ongoing scientific investigation due to the general persistence and potential for long-range transport associated with PFAS compounds. cymitquimica.comrsc.org
As volatile organic chemicals, this compound and related polyfluorinated iodides (PFIs) are readily released into the atmosphere. scispace.comd-nb.info Their detection in the environment is often linked to manufacturing facilities.
Air: Studies conducted around fluorochemical manufacturing plants have confirmed the presence of various volatile PFAS, including this compound, in the ambient air. nih.govscispace.comd-nb.info For instance, in an investigation near a manufacturing facility in Shandong, China, even-chained perfluorinated iodine alkanes (FIAs) were found in a concentration range of 1.41 to 3.08 × 10⁴ pg/L in the air. scispace.com Another study identified this compound as one of the airborne PFAS compounds released during the application of aqueous film-forming foam (AFFF). srainstruments.it The volatility of these compounds means they readily partition into the air rather than remaining in water. d-nb.info
| Compound Class | Matrix | Concentration Range (pg/L) | Location Context | Source |
|---|---|---|---|---|
| Perfluorinated Iodine Alkanes (FIAs) | Air | 1.41 - 30,800 | Near fluorochemical manufacturing plant | scispace.com |
| Polyfluorinated Telomer Iodides (FTIs) | Air | 1.39 - 1,320 | Near fluorochemical manufacturing plant | scispace.com |
Water: this compound is reported to be insoluble in water. halopolymer.comfishersci.com While its direct detection in water bodies is not extensively documented, its precursors and degradation products, such as perfluorocarboxylic acids (PFCAs), are widespread in aqueous environments. iwaponline.comnih.gov The primary concern regarding water is the potential for contamination from the atmospheric deposition and subsequent transformation of volatile precursors like this compound. canada.ca
Soil: The presence of this compound in soil has been noted, although typically at lower concentrations compared to air. In the vicinity of the same Shandong fluorochemical plant, most PFIs were below detection limits in surface soils. scispace.com However, sporadic detection of higher carbon chain compounds, such as perfluorododecyl iodide, was reported in concentrations ranging from 16.6 to 499 pg/g. scispace.com This suggests that while volatile PFIs are primarily atmospheric, some deposition and partitioning to soil can occur. nih.govscispace.com
The volatility and atmospheric stability of this compound indicate a potential for long-range environmental transport. scispace.com Once emitted, these compounds can travel significant distances in the atmosphere before being degraded or deposited. canada.ca This atmospheric pathway is considered a major contributor to the global distribution of certain PFCAs, which are formed from the degradation of volatile precursors like fluorotelomer iodides. canada.capops.int
Computer models and chamber experiments predict that the atmospheric oxidation half-lives of some fluorotelomer iodides are sufficient to allow for long-range transport. scispace.com The process involves volatilization from sources, atmospheric transport, and subsequent deposition to soil and water, often in remote locations far from the original point of release. nih.gov
While the perfluorinated nature of the molecule confers significant chemical stability, the carbon-iodine bond is a point of reactivity, making this compound susceptible to specific degradation pathways. cymitquimica.com It can be transformed through both abiotic and biotic processes, potentially leading to the formation of more persistent PFAS like PFCAs. nih.govcanada.ca
Abiotic and biotic transformations of fluorotelomer iodides are recognized as potential sources of fluorotelomer alcohols (FTOHs) and PFCAs in the environment. nih.gov The primary abiotic degradation route in the atmosphere is reaction with hydroxyl (OH) radicals and chlorine (Cl) atoms. epa.gov Smog chamber experiments with analogous compounds show that these reactions lead to the formation of various perfluorinated aldehydes and carboxylic acids. scispace.comepa.gov For example, the atmospheric oxidation of fluorotelomer iodides is a known source of PFCAs. epa.gov Biotic degradation pathways are less understood for this compound itself, but the transformation of precursor compounds is a known contributor to the environmental load of persistent PFAS. canada.ca
Research has demonstrated that subcritical water treatment is a promising method for the decomposition of this compound. jst.go.jpresearchgate.net In laboratory-scale experiments, this compound was effectively degraded in subcritical water at a temperature of 473 K (200 °C) and a pressure of approximately 2 MPa. researchgate.netresearchgate.net This process breaks down the molecule into shorter-chain compounds, indicating that the reaction starts at the functional iodine group and proceeds to mineralize the carbon and fluorine components. researchgate.net This method is considered efficient because introducing a functional group like iodine into a stable perfluoroalkane chain creates a reactive site for decomposition. researchgate.net
| Mass Number [m/z] | Identified or Estimated Compound/Ion | Source |
|---|---|---|
| 113 | CF₃COO⁻ | researchgate.net |
| 119 | CF₃CF₂⁻ | researchgate.net |
| 147 | [CF₃CF₂CO]⁻ | researchgate.net |
| 167 | [CF₃CF₂CFOH]⁻ | researchgate.net |
| 179 | CF₃CF₂CFHCOH⁻ | researchgate.net |
| 218 | [CF₃(CF₂)₂]⁻ | researchgate.net |
| 235 | CF₃(CF₂)₃O⁻ | researchgate.net |
| 319 | [CF₃(CF₂)₅]⁻ | researchgate.net |
Degradation and Transformation Pathways
C-F Bond Activation for Degradation
The degradation of per- and polyfluoroalkyl substances (PFAS), including this compound, is exceptionally challenging due to the immense strength and stability of the carbon-fluorine (C-F) bond. digitellinc.com This chemical inertness leads to their persistence in the environment. the-innovation.org Consequently, research has focused on methods to activate this bond, which is the critical step for breaking down these "persistent chemicals." digitellinc.comthe-innovation.org
Several strategies are being explored for PFAS degradation, many of which involve activating the C-F bond. These methods include chemical oxidation and reduction, electrochemical processes, thermal degradation, and photocatalysis. the-innovation.org One approach involves using a photocatalytic process where an excited state molecule transfers an electron, leading to the cleavage of the C-F bond and the formation of carbon-centered radicals. the-innovation.org Another method, reductive degradation, utilizes aquated electrons generated from the UV photolysis of iodide to break down perfluoroalkyl compounds. researchgate.net Studies have shown that PFC reduction is a thermodynamically preferred process. researchgate.net
The activation of perfluoroalkyl iodides can also be achieved through halogen bond interactions. nih.gov For instance, interaction with substances like tert-butoxide can lead to the homolytic cleavage of the weak carbon-iodine (C-I) bond, generating a perfluoroalkyl radical. nih.gov This radical can then participate in further reactions. nih.gov Additionally, research into catalytic systems has demonstrated that metal surfaces can activate the antibonding orbitals of the C-F bond, thereby weakening it and facilitating degradation. digitellinc.com The effectiveness of this degradation is linked to the properties of the metal's d-band and its position in the periodic table. digitellinc.com While these are general mechanisms for PFAS, they are relevant to the degradation of this compound due to its perfluorinated structure.
Toxicological Research and Mechanisms of Action
Endocrine Disrupting Effects (Estrogenic Activity)
This compound (PFHxI) has been identified as an endocrine disruptor with notable estrogenic activity. In vitro studies have demonstrated that PFHxI can promote the proliferation of human breast cancer MCF-7 cells, a common assay for detecting estrogen-like effects. mst.dknih.gov Furthermore, it has been shown to induce luciferase activity in MVLN cells, which are engineered to respond to estrogens. mst.dknih.gov Research also indicates that PFHxI up-regulates the expression of TFF1 and EGR3, two genes known to be responsive to estrogen. mst.dknih.gov
Studies comparing different polyfluorinated iodine alkanes (PFIs) have revealed that the estrogenic potency is related to the length of the perfluorinated carbon chain. nih.gov The optimal chain length for producing these estrogenic effects was found to be six carbons, as seen in this compound. mst.dknih.gov The presence and position of the iodine atom are also crucial for this activity; the non-fluorinated analogue, 1-iodohexane, did not show estrogenic effects, highlighting that fluorination is a key structural feature for this endocrine-disrupting activity. nih.gov Concerns have been raised that exposure to such xenoestrogens could potentially increase the incidence of certain cancers and affect fertility by activating estrogen receptors. nih.gov
| Assay | Observed Effect of this compound (PFHxI) | Reference |
|---|---|---|
| MCF-7 Cell Proliferation (E-screen) | Promoted proliferation | mst.dknih.gov |
| MVLN Luciferase Activity | Induced luciferase activity | mst.dknih.gov |
| Gene Expression in MCF-7 Cells | Up-regulated estrogen-responsive genes (TFF1, EGR3) | mst.dknih.gov |
Interaction with Biological Systems (e.g., Plasma Kallikrein-Kinin System)
The plasma kallikrein-kinin system (KKS) is a crucial biochemical cascade involved in inflammation, blood pressure regulation, and coagulation. nih.govplos.org Research has shown that certain PFAS can activate the KKS in a manner that is dependent on their chemical structure. nih.gov A study investigating the effects of 20 different PFAS found that compounds with longer carbon chains, a higher degree of fluorine substitution, and a terminal acid group exhibited greater activity in activating the KKS. nih.gov
This activation is initiated by binding to the zymogen Factor XII (FXII). nih.gov The binding affinities of PFAS with FXII, influenced by van der Waals forces and hydrogen bonds, determine their ability to trigger the KKS cascade. nih.gov Although this compound was not explicitly named as one of the 20 compounds in the summary of this study, its structure as a C6 perfluorinated compound suggests it could participate in such interactions. nih.gov The activation of the KKS by PFAS is a significant finding, as it points to a novel mechanism of toxicity for this class of chemicals, which could be critical for risk assessment. nih.gov
Liver and Kidney Effects
Toxicological studies in animal models have indicated that this compound can induce adverse effects in the liver and kidneys. After repeated exposure, large doses of short-chain PFAS can cause damage to these organs. mst.dk In a study involving 1H,1H,2H,2H-perfluorohexyl iodide (PFHI), a structurally related fluorotelomer iodide, researchers observed increased liver and kidney weights in rats. researchgate.net The increased liver weight was correlated with findings of hepatocellular hypertrophy. researchgate.net In the kidneys, the increased weight was associated with a higher incidence and severity of chronic progressive nephropathy and an accumulation of hyaline droplets. researchgate.net These findings are consistent with the general observation that the liver and kidneys are primary target organs for PFAS toxicity. mst.dkconcawe.eu
| Organ | Observed Effect of 1H,1H,2H,2H-perfluorohexyl iodide (PFHI) in Rats | Pathological Correlate | Reference |
|---|---|---|---|
| Liver | Increased weight | Hepatocellular hypertrophy | researchgate.net |
| Kidney | Increased weight | Increased incidence/severity of chronic progressive nephropathy and hyaline droplet accumulation | researchgate.net |
Genotoxicity Studies
Specific genotoxicity data for this compound were not available in the reviewed literature. However, studies on a shorter-chain analogue, perfluoro-n-butyl iodide (PFBI), provide some insight into the potential genotoxicity of this chemical class. nih.gov In a series of in vitro tests, PFBI showed no evidence of mutagenic activity in Salmonella typhimurium and Escherichia coli. nih.gov Furthermore, it did not demonstrate any clastogenic activity, which is the ability to cause breaks in chromosomes, in experiments using human lymphocytes. nih.gov Based on these results, the study concluded that PFBI has an absence of genotoxicity. nih.gov While these findings on a related compound are informative, direct studies on this compound are necessary to confirm its specific genotoxicity profile.
Comparative Toxicology with Other PFAS
The toxicological profile of this compound exhibits both similarities and differences when compared to other per- and polyfluoroalkyl substances (PFAS), particularly legacy compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), as well as other fluorinated analogues.
One of the distinguishing toxicological characteristics of certain perfluoroalkyl iodides (PFIs) is their estrogenic activity. In vitro studies have demonstrated that 1-iodoperfluorohexane (PFHxI), along with its eight-carbon counterpart 1-iodoperfluorooctane (PFOI), can promote the proliferation of human breast cancer cells (MCF-7), induce luciferase activity in MVLN cells, and up-regulate the expression of estrogen-responsive genes such as TFF1 and EGR3. nih.govmst.dk Research indicates that the optimal chain length for this estrogenic effect among the tested perfluoroalkyl iodides is the six-carbon chain of PFHxI. nih.govmst.dk This estrogenic potential appears to be linked to the iodine substitution on the perfluorinated chain. nih.gov In contrast, widely studied perfluorinated carboxylic acids (PFCAs) like PFOA did not exhibit these estrogenic effects in the same MCF-7 cell proliferation assays. nih.gov Furthermore, fluorotelomer iodides (FTIs), which have a different structural arrangement with a partially fluorinated carbon chain, also tested negative for estrogenic effects, suggesting the structural configuration and the nature of the functional group are critical determinants of this activity. nih.gov
In terms of general organ toxicity, preclinical studies on 1H,1H,2H,2H-perfluorohexyl iodide (PFHI) reveal effects that are characteristic of many PFAS compounds. A 90-day oral toxicity study in rats showed that PFHI caused increased liver and kidney weights. mdpi.com These organ weight increases were associated with microscopic changes, including hepatocellular hypertrophy in the liver, and an increased incidence and severity of chronic progressive nephropathy in the kidneys. mdpi.com These findings are consistent with the known effects of other PFAS, as 28-day studies on PFOA, PFOS, perfluorohexanoic acid (PFHxA), perfluorononanoic acid (PFNA), and perfluorodecanoic acid (PFDA) have also reported increased liver and kidney weights and hepatocyte hypertrophy. mdpi.com Generally, for many perfluorinated chemicals, toxicity has been observed to increase with the length of the perfluorinated alkyl chain. mst.dk
Table 1: Comparative Estrogenic Activity of this compound and Other PFAS
| Compound | Chemical Class | Estrogenic Activity (in vitro) | Reference |
|---|---|---|---|
| This compound (PFHxI) | Perfluoroalkyl Iodide (PFI) | Positive (Promotes MCF-7 cell proliferation; optimal chain length for effect) | nih.govmst.dk |
| Perfluorooctyl iodide (PFOI) | Perfluoroalkyl Iodide (PFI) | Positive (Promotes MCF-7 cell proliferation) | nih.govmst.dk |
| Perfluorooctanoic acid (PFOA) | Perfluorocarboxylic Acid (PFCA) | Negative in cell proliferation assays | nih.gov |
| Fluorotelomer Iodides (FTIs) | Fluorotelomer Iodide | Negative | nih.gov |
Table 2: Comparative Organ Toxicity of this compound and Other PFAS in Rodents
| Compound | Primary Target Organs | Observed Effects | Reference |
|---|---|---|---|
| 1H,1H,2H,2H-Perfluorohexyl iodide (PFHI) | Liver, Kidney | Increased organ weight, hepatocellular hypertrophy, chronic progressive nephropathy | mdpi.com |
| PFOA, PFOS, PFHxA, PFNA, PFDA | Liver, Kidney | Increased organ weight, hepatocyte hypertrophy | mdpi.com |
Preclinical Toxicity Profiles
Preclinical research, primarily through in vivo rodent studies and in vitro assays, has provided a foundational understanding of the toxicological profile of this compound.
A significant 90-day oral gavage study in Sprague-Dawley rats using 1H,1H,2H,2H-perfluorohexyl iodide (PFHI) identified the liver and kidneys as primary target organs for toxicity. mdpi.com The study reported dose-dependent increases in both the absolute and relative weights of the liver, an effect that was histologically correlated with findings of hepatocellular hypertrophy. mdpi.com Similarly, increased kidney weights were observed, which were linked to a higher incidence and greater severity of chronic progressive nephropathy and the accumulation of hyaline droplets. mdpi.com Despite these organ-specific effects, the study noted no compound-related mortality or other overt signs of toxicity. mdpi.com
In vitro models have been instrumental in elucidating specific mechanisms of action. Studies have revealed that this compound (PFHxI) possesses estrogenic properties. nih.govmst.dk Specifically, PFHxI was shown to stimulate the proliferation of MCF-7 breast cancer cells. nih.govmst.dk It also induced luciferase reporter gene activity in MVLN cells and upregulated the expression of two estrogen-responsive genes, TFF1 and EGR3. nih.govmst.dk
Furthermore, the developmental toxicity potential of 1H,1H,2H,2H-perfluorohexyl iodide was assessed in a screening assay using zebrafish embryos, a common model for high-throughput toxicological screening. In this particular assay, the compound was reported as inactive, suggesting a lack of developmental toxicity under the specific test conditions. nih.gov
Table 3: Summary of Preclinical Toxicity Findings for this compound
| Study Type | Test System | Compound Variant | Key Findings | Reference |
|---|---|---|---|---|
| 90-Day Oral Gavage | Sprague-Dawley Rats | 1H,1H,2H,2H-Perfluorohexyl iodide (PFHI) | Increased liver and kidney weight; hepatocellular hypertrophy; chronic progressive nephropathy. | mdpi.com |
| 28-Day Immunotoxicity | Male Rats | 1H,1H,2H,2H-Perfluorohexyl iodide (PFHI) | No effect on spleen/thymus weights or serum IgM levels. | mdpi.comnih.gov |
| Estrogenicity Assay | MCF-7 and MVLN Cells | This compound (PFHxI) | Promoted cell proliferation; induced luciferase activity; upregulated estrogen-responsive genes. | nih.govmst.dk |
| Developmental Toxicity Screen | Zebrafish Embryos | 1H,1H,2H,2H-Perfluorohexyl iodide | Inactive. | nih.gov |
Analytical Methodologies for Environmental and Biological Monitoring
Detection and Quantification in Environmental Samples
The detection and quantification of perfluorohexyl iodide in complex environmental matrices such as air and water present analytical challenges due to its volatility and potential for low-level contamination. Methodologies have been developed to achieve low detection limits, ensuring that even trace amounts of the compound can be reliably measured.
A study focused on volatile per- and polyfluoroalkyl substances (PFAS) established a method for their simultaneous determination in both air and water samples from wastewater treatment plants. For this compound, the method detection limit (MDL) in air was determined to be 1 ng/m³. In water, the MDL was found to be 10 ng/L, with absolute instrumental limits of detection in the range of 0.5 to 2 picograms. researchgate.net Another study reported limits of detection (LODs) for this compound ranging from 0.00281 to 0.0343 parts per billion (ppb) across various media including air, water, sediment, and soil under optimized conditions. mdpi.com
These detection limits are essential for assessing the environmental presence of this compound and for monitoring the effectiveness of any potential remediation strategies. The ability to detect such low concentrations is critical for understanding the environmental behavior of this compound.
Table 1: Method Detection Limits for this compound in Environmental Samples
| Environmental Matrix | Method Detection Limit (MDL) | Reference |
| Air | 1 ng/m³ | researchgate.net |
| Water | 10 ng/L | researchgate.net |
| Various Media (Air, Water, Sediment, Soil) | 0.00281 - 0.0343 ppb | mdpi.com |
Mass Spectrometry Techniques
Mass spectrometry (MS) coupled with various separation techniques is the cornerstone of trace-level analysis of this compound in environmental and biological samples. The high sensitivity and selectivity of MS allow for the unambiguous identification and quantification of this compound even in the presence of complex sample matrices.
Atmospheric Pressure Ionization Mass Spectrometry (API-MS) has been utilized in the analysis of the degradation products of this compound. In a study investigating the decomposition of this compound using subcritical water, API-MS was employed for the qualitative analysis of the resulting products in the aqueous phase. researchgate.netresearchgate.net The analysis in negative mode identified several degradation products, providing insights into the breakdown pathways of the parent compound. researchgate.net
Table 2: Degradation Products of this compound Identified by API-MS
| Mass Number [m/z] | Identified Compound/Fragment |
| 113 | CF₃COO⁻ |
| 119 | CF₃CF₂⁻ |
| 147 | [CF₃CF₂CO]⁻ |
| 167 | [CF₃CF₂CFOH]⁻ |
| 179 | CF₃CF₂CFHCOH⁻ |
| 218 | [CF₃(CF₂)₂]⁻ |
| 235 | CF₃(CF₂)₃O⁻ |
| 319 | [CF₃(CF₂)₅]⁻ |
Data from a study on the degradation of this compound. researchgate.net
Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used technique for the analysis of a broad range of PFAS compounds. While specific applications detailing the quantification of this compound in environmental samples using LC-MS are not extensively documented in readily available literature, its inclusion in nationwide monitoring programs suggests the utility of this method. For instance, this compound was listed as an analyte in a nationwide monitoring program of PFAS in water in South Africa, where an LC-MS method was optimized and validated for this purpose. The optimization involved the selection of multiple reaction monitoring (MRM) transitions to ensure both sensitivity and specificity.
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. A method for the simultaneous determination of various volatile PFAS, including this compound, in air and water from wastewater treatment plants has been developed and validated. researchgate.netd-nb.info This method utilizes solid-phase extraction (SPE) for sample enrichment, followed by GC/MS for detection and quantification in the positive electron ionization-selected ion monitoring (+EI-SIM) mode. The absolute instrumental limits of detection were reported to be in the range of 0.5 to 2 pg. researchgate.netd-nb.info
Another application of GC/MS for this compound is in the analysis of volatile compounds released from plant fiber-based food packaging under simulated landfill conditions. In this context, thermal desorption-gas chromatography–mass spectrometry (TD-GC-MS) was used to identify and quantify the release of volatile PFAS, with this compound being one of the detected compounds. acs.org This highlights the importance of GC/MS in understanding the potential for everyday materials to be sources of environmental contamination.
Iodide-Time-of-Flight Chemical Ionization Mass Spectrometry (Iodide-ToF-CIMS) is an emerging technique for the real-time measurement of atmospheric trace gases. This method has shown promise for the detection of various PFAS, including fluorotelomer alcohols and other oxygenated species. researchgate.net The technique relies on the reaction of iodide reagent ions with the analyte molecules. While direct application for this compound is not explicitly detailed, its utility for detecting other iodinated fluorotelomer compounds suggests its potential applicability for monitoring this compound in the gas phase. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Environmental Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a valuable tool for the identification and characterization of fluorinated compounds, including this compound. While not typically used for trace-level environmental quantification due to its lower sensitivity compared to mass spectrometry, NMR provides detailed structural information that can be crucial for identifying unknown fluorinated contaminants and for studying the interactions of these compounds in solution.
Studies have utilized NMR to investigate the interactions of this compound. For example, the halogen-bond strength of this compound with various hydrogen-bond acceptors has been evaluated using NMR spectroscopy. acs.org Furthermore, ¹⁹F NMR has been used to investigate the binding of this compound to photocatalytic materials, providing insights into reaction mechanisms at the molecular level. researchgate.net The chemical shifts and relaxation times (T₁ and T₂) of the different fluorine environments within the this compound molecule can be measured to understand its behavior and interactions in different chemical environments. researchgate.net A thesis compiling the ¹⁹F NMR spectra of over 100 PFAS compounds includes the spectrum for this compound, serving as a valuable reference for its identification. scholaris.ca
Future Directions and Emerging Research Areas
Development of Greener Synthetic Routes
The traditional synthesis of perfluoroalkyl iodides often involves harsh conditions and environmentally challenging reagents. Consequently, a major thrust in current research is the development of more sustainable and "green" synthetic methodologies.
Emerging strategies focus on improving efficiency and reducing environmental impact. One promising area is the use of photocatalysis in aqueous media . For instance, the perfluorohexylation of various organic substrates has been successfully achieved in water using Rose Bengal as an organophotocatalyst under green LED irradiation. nih.govconicet.gov.ar This approach avoids volatile organic solvents and leverages visible light, a renewable energy source.
Another green approach involves metal-free catalysis . A method using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the perfluoroalkylation of alkenes with perfluorohexyl iodide has been developed. organic-chemistry.org This reaction proceeds smoothly under visible light without an external photocatalyst and uses ethyl acetate (B1210297), a greener solvent. organic-chemistry.org The DBU acts as both a base and a halogen bond acceptor, facilitating the radical process. organic-chemistry.org
Flow chemistry is also being explored to create more efficient and safer synthetic processes. mdpi.com Continuous flow photochemistry, for example, allows for better light penetration, precise control over reaction time, and improved safety when handling reactive intermediates, which can lead to higher yields and more consistent product quality. units.it Reports suggest that implementing flow chemistry can significantly reduce energy consumption in related processes. pmarketresearch.com
These innovative synthetic routes represent a significant step towards the sustainable production of this compound, minimizing waste and energy usage.
Advanced Catalysis for Selective Transformations
This compound is a versatile building block, and advanced catalytic methods are continuously being developed to transform it selectively into more complex and valuable molecules. The generation of the perfluorohexyl radical (C₆F₁₃•) is central to many of these transformations.
Photoredox catalysis has emerged as a powerful tool for this purpose. rsc.org Various photocatalysts, including inexpensive organic dyes like Rose Bengal, can activate this compound using visible light to generate the desired radical species. nih.govconicet.gov.arrsc.org This has enabled a range of reactions, such as:
Atom Transfer Radical Addition (ATRA) : The addition of this compound across alkenes and alkynes can be achieved, notably in water, to produce iodo-perfluoroalkylated compounds. nih.govconicet.gov.arresearchgate.net
Perfluoroalkylation of Aromatics : Electron-rich aromatic and heterocyclic compounds can be directly perfluorohexylated. nih.govconicet.gov.ar
Amidation and Esterification : Visible-light-induced photocatalytic methods have been developed for preparing perfluoroalkyl amides and esters from amines and alcohols. rsc.org
A significant advancement is the development of transition-metal-free catalytic systems . Research has shown that simple organic bases, such as sodium tert-butoxide (tBuONa) or potassium hydroxide (B78521) (KOH), can activate this compound through halogen bond interactions. nih.gov This interaction facilitates the homolytic cleavage of the C-I bond under mild conditions, generating the perfluorohexyl radical without the need for light or expensive transition metals. nih.gov This method has been applied to C–H amidation and the perfluoroalkylation of electron-rich π systems. nih.gov
These catalytic strategies expand the synthetic utility of this compound, allowing for the construction of complex fluorinated molecules with high selectivity and under increasingly mild and sustainable conditions. rsc.org
Deeper Understanding of Environmental Fate and Remediation Strategies
As a member of the per- and poly-fluoroalkyl substances (PFAS) family, this compound is subject to scrutiny regarding its environmental persistence and potential for bioaccumulation. ontosight.ai Understanding its behavior in the environment and developing effective remediation strategies are critical areas of ongoing research.
This compound is characterized by high thermal stability and chemical inertness, which contributes to its persistence. pmarketresearch.com It is insoluble in water, which affects its transport and fate in aquatic systems. nbinno.com
A key area of research is the development of effective degradation technologies. One promising method is subcritical water treatment . A laboratory-scale study demonstrated that treating this compound with subcritical water at 473 K (200 °C) for five hours leads to its decomposition into shorter-chain compounds. researchgate.net This indicates that the carbon-fluorine backbone can be broken down, suggesting a potential pathway for complete mineralization. researchgate.net
| Remediation Study: Subcritical Water Treatment of this compound | |
| Treatment Method | Subcritical Water Reaction |
| Temperature | 473 K (200 °C) |
| Pressure | ~2 MPa |
| Duration | 5 hours |
| Observed Outcome | Decomposition into short-chain compounds |
| Implication | Potential for mineralization of the perfluoroalkyl chain |
| Data sourced from a study on the degradative treatment of perfluoro oil. researchgate.net |
For broader PFAS contamination, immobilization techniques are also being explored. These methods aim to trap PFAS in soil to prevent leaching into groundwater. Binders such as Portland cement, fly ash, and activated carbon have been shown to reduce the leaching of various PFAS compounds from contaminated soil, with effectiveness being greater for longer-chain compounds. nih.gov While not specific to this compound, these findings are relevant for managing sites contaminated with a mixture of PFAS.
Elucidation of Molecular Toxicological Mechanisms
Investigating the toxicological profile of this compound is crucial for assessing its risk to human health and the environment. Research in this area is focused on understanding its interactions with biological systems at the molecular level.
A significant finding is the in vitro estrogenic activity of this compound. as-1.co.jp Studies have shown that it can act as a xenoestrogen. Specifically, this compound has been demonstrated to:
Promote the proliferation of human breast cancer (MCF-7) cells. mst.dknih.gov
Induce luciferase reporter gene activity in MVLN cells, a cell line used to detect estrogen receptor (ER) activation. mst.dknih.gov
Up-regulate the expression of estrogen-responsive genes, such as TFF1 and EGR3. mst.dknih.gov
Bind to estrogen receptor alpha (ERα) and beta (ERβ) isoforms. as-1.co.jpmst.dksigmaaldrich.cn
Research indicates that the C6 perfluorinated chain length is optimal for producing these estrogenic effects when compared to other perfluoroalkyl iodides. mst.dknih.gov In contrast, the non-fluorinated analogue, 1-iodohexane, showed no estrogenic activity, highlighting that fluorination is a critical structural feature for this biological effect. nih.gov
While the precise mechanism for this compound is still under investigation, studies on the closely related perfluorooctyl iodide (PFOI) provide valuable insights. PFOI has been shown to stimulate steroidogenesis in human H295R cells by increasing adenylate cyclase (AC) activity and cyclic adenosine (B11128) monophosphate (cAMP) levels, suggesting it may act as an AC activator. acs.org This disruption of the cAMP signaling pathway could be a key mechanism for the endocrine-disrupting effects of these compounds. acs.org General toxicity mechanisms for PFAS also include the activation of the peroxisome proliferator-activated receptor alpha (PPARα), which impacts lipid metabolism. mdpi.com
Novel Applications in Niche and High-Value Fields
The unique properties of this compound, including its high fluorine content and the reactivity of the carbon-iodine bond, make it a valuable component in a variety of niche and high-value applications.
In pharmaceuticals and life sciences , it serves as a key intermediate for synthesizing complex molecules. fengyuangroup.inhaihangchem.com It has been utilized in the synthesis of anti-inflammatory drugs, anti-tumor agents, and antiviral compounds. nbinno.com Its ability to introduce a perfluorohexyl group is valuable for modifying the metabolic stability and lipophilicity of drug candidates. nbinno.comdataintelo.com
In materials science , this compound is used to create advanced polymers and surfaces with specialized properties. fluoromart.com Key applications include:
Low Surface Energy Coatings : It is a precursor for fluorinated surfactants and coatings that are hydrophobic (water-repellent) and oleophobic (oil-repellent). nbinno.comfengyuangroup.in These are used to create superhydrophobic surfaces for self-cleaning, anti-fouling, and anti-icing applications. nbinno.com
Novel Polymers : It is used as a raw material for preparing methacryloyl monomers and other polymers containing perfluorocarbon side chains, leading to new materials with tailored properties. fluoromart.com
Fluorinated Nanoparticles : The compound is employed in the preparation of fluorinated nanoparticles that have potential uses in advanced applications like drug delivery, medical imaging, and diagnostics. nbinno.com
Furthermore, this compound is a valuable research tool for studying fundamental chemical interactions, such as halogen bonding. fluoromart.com Its use as a building block in the synthesis of specialized ligands for catalysis, such as thioether-phosphines for fluorous biphasic systems, further highlights its importance in high-value chemical synthesis. lookchem.com
Q & A
Q. What are the standard synthetic protocols for perfluorohexyl iodide, and how can purity be optimized?
this compound (C₆F₁₃I) is typically synthesized via telomerization of tetrafluoroethylene with iodine pentafluoride (IF₅) under controlled conditions . Key steps include:
- Reagent Ratios : Maintain a 1:1 molar ratio of IF₅ to tetrafluoroethylene to minimize side products.
- Temperature Control : Reactions are conducted at 80–100°C to balance reactivity and safety .
- Purification : Distillation at 117°C (boiling point) under inert gas ensures ≥99% purity, verified by GC-MS or NMR .
Q. How do physical properties (e.g., density, boiling point) influence experimental design?
The high density (2.063 g/mL at 25°C) and low polarity of this compound necessitate specialized handling:
- Solvent Selection : Use fluorinated solvents (e.g., FC-72) for homogeneous mixing .
- Reaction Vessels : Glassware resistant to fluorinated compounds is critical to avoid contamination .
- Safety Protocols : Due to its irritant nature, use gloves, respirators, and fume hoods during handling .
Q. What spectroscopic methods are most effective for characterizing this compound?
- ¹⁹F NMR : Detects chemical shifts at δ −80 to −85 ppm for CF₃ groups and δ −120 ppm for CF₂ groups .
- Raman Spectroscopy : Peaks at 735 cm⁻¹ (C-F stretching) and 525 cm⁻¹ (C-I stretching) confirm structure .
- Mass Spectrometry : Molecular ion peak at m/z 445.95 (C₆F₁₃I⁺) with fragmentation patterns for quality control .
Advanced Research Questions
Q. How do reaction conditions affect the efficiency of radical addition reactions involving this compound?
Radical addition to substrates (e.g., vinyl acetate) depends on:
- Initiators : AIBN (azobisisobutyronitrile) at 0.5–1 mol% yields optimal radical generation .
- Temperature : Reactions proceed at 60–80°C; higher temperatures accelerate decomposition .
- Solvent Polarity : Non-polar solvents (e.g., hexane) enhance regioselectivity by stabilizing perfluoroalkyl radicals .
- Contradictions : Conflicting reports on yield (60–96%) highlight the need to control oxygen levels and initiator freshness .
Q. What computational methods predict the stability of this compound derivatives in halogen-bonded complexes?
Density Functional Theory (DFT) studies reveal:
- Electrostatic Potential Maps : The iodine atom acts as a σ-hole, favoring interactions with hydrogen-bond acceptors (e.g., pyridines) .
- Thermodynamic Stability : ΔG for halogen bonding ranges from −0.73 to −0.83 kcal/mol, influenced by substituent electronegativity .
- Solvent Effects : Free-energy perturbation (FEP) simulations show enhanced stability in fluorocarbon solvents .
Q. How can this compound be utilized in synthesizing fluorinated polymers with tailored properties?
- Grafting Reactions : Radical-initiated grafting onto poly(α-olefins) introduces fluorinated side chains, enhancing hydrophobicity .
- Click Chemistry : Thiol-ene reactions with perfluorohexyl ethyl iodide (C₈H₄F₁₃I) enable precise functionalization .
- Yield Optimization : Use 2.5 equivalents of iodide and 18-hour reaction times at 160°C for >95% conversion .
Methodological Challenges and Contradictions
Q. How do researchers resolve discrepancies in reported reaction yields for this compound derivatives?
- Variable Analysis : Compare reaction scales, purity of starting materials, and analytical methods (e.g., GC vs. NMR) .
- Reproducibility Tests : Standardize solvent drying (e.g., molecular sieves) and degassing protocols to minimize oxygen interference .
- Case Study : Yields for 2-(perfluorohexyl)ethyl iodide vary from 60% to 99.3% due to differences in solvent ratios (NMP:DMSO = 4:1 optimal) .
Q. What strategies mitigate the environmental and safety risks of this compound in large-scale experiments?
- Waste Management : Neutralize iodide residues with aqueous Na₂S₂O₃ to prevent iodine release .
- Alternative Reagents : Explore less volatile derivatives (e.g., 2-(perfluorohexyl)ethyl methacrylate) for reduced toxicity .
- Regulatory Compliance : Adhere to TSCA and EINECS guidelines for fluorochemical handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
